molecular formula C5H6FNO3S B2760137 (5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride CAS No. 2309465-33-4

(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride

Cat. No. B2760137
CAS RN: 2309465-33-4
M. Wt: 179.17
InChI Key: WTXQJIPWNXBODQ-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride, also known as MMF, is a chemical compound that has been extensively used in scientific research. MMF is a sulfonamide derivative that has a unique structure, which makes it a valuable tool in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Acceleration of Enzymatic Reactions

Acceleration of Acetylcholinesterase Inhibition

Methanesulfonyl fluoride is identified as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative. The presence of substituted ammonium ions significantly accelerates the rate of reaction between the enzyme and inhibitors, suggesting its potential in studying enzyme mechanisms and possibly developing enzyme inhibitors (Kitz & Wilson, 1963).

Organic Synthesis

Synthesis of β-Fluoroalkyl-Methylthioethers

The electrophilic anti-addition of methanesulfenyl fluoride to carbon-carbon double bonds enables the synthesis of β-fluoroalkyl-methylthioethers, demonstrating its utility in organic synthesis to create structurally diverse compounds (Haufe et al., 1988).

Development of Sulfonyl Fluoride Warheads

A method for the synthesis of oxazolyl-decorated sulfonyl fluoride warheads via Rh2(OAc)4-catalyzed annulation has been developed. This represents a novel route to highly functionalized compounds with potential applications in medicinal chemistry, chemical biology, and drug discovery (Fang et al., 2020).

Nucleophilic Substitution Reactions

Selective Fluorination of Substituted Methanols

Methanesulfonyl fluoride in combination with cesium fluoride, as modified with crown ethers, has been used for the selective fluorination of various benzyl alcohols. This method underscores its role in nucleophilic substitution reactions, providing an efficient route for the synthesis of fluorinated compounds (Makino & Yoshioka, 1987).

Analytical and Physical Chemistry

Microwave Investigation and Molecular Properties

Studies on methyl sulfone and methane sulfonyl fluoride have provided insights into their molecular properties, including rotational constants, dipole moments, and barriers to methyl rotation. Such investigations are crucial for understanding the physical and chemical behavior of sulfonyl fluorides (Jacob & Lide, 1971).

properties

IUPAC Name

(5-methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXQJIPWNXBODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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